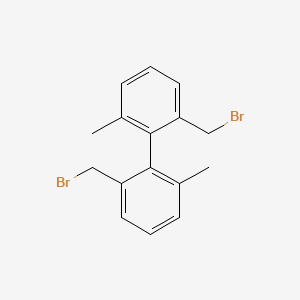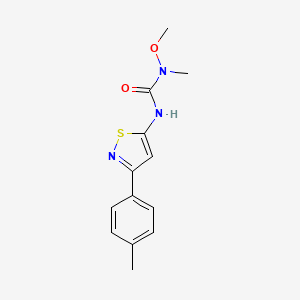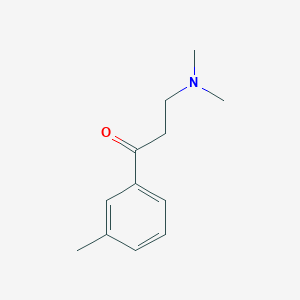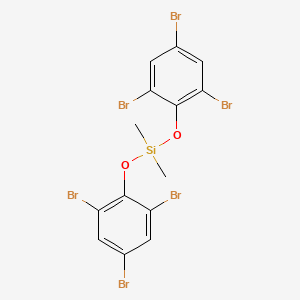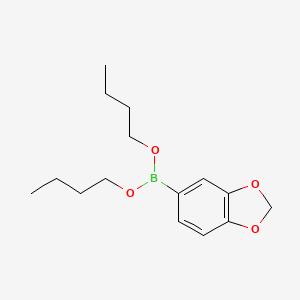![molecular formula C27H32IO2P B14360504 {4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide CAS No. 90369-06-5](/img/structure/B14360504.png)
{4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their wide range of applications in organic synthesis, catalysis, and materials science. The unique structure of this compound, which includes a triphenylphosphonium group and an oxane moiety, makes it a valuable reagent in various chemical reactions.
Méthodes De Préparation
The synthesis of {4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 4-bromobutyl oxane in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization or column chromatography.
Industrial production methods for phosphonium salts often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include continuous flow processes and the use of automated reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
{4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced back to the phosphine using reducing agents like lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as cyanide or thiolate ions, to form new phosphonium salts.
Addition: The compound can participate in addition reactions with electrophiles, forming new carbon-phosphorus bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used but often include various phosphine derivatives and substituted phosphonium salts.
Applications De Recherche Scientifique
{4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide has several scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of mitochondrial function due to its ability to target and accumulate in mitochondria.
Industry: The compound is used in the production of polymers and other materials, where it acts as a stabilizer or catalyst.
Mécanisme D'action
The mechanism by which {4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide exerts its effects is primarily through its ability to interact with biological membranes. The triphenylphosphonium group allows the compound to cross lipid bilayers and accumulate in mitochondria, where it can affect mitochondrial function. This targeting ability is due to the positive charge on the phosphonium ion, which is attracted to the negatively charged mitochondrial membrane potential.
Comparaison Avec Des Composés Similaires
Similar compounds to {4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide include other phosphonium salts such as:
- Tetraphenylphosphonium chloride
- Triphenylphosphine oxide
- Methyltriphenylphosphonium bromide
Compared to these compounds, this compound is unique due to the presence of the oxane moiety, which can influence its reactivity and solubility. This structural feature may enhance its ability to participate in specific chemical reactions and improve its effectiveness in certain applications.
Propriétés
Numéro CAS |
90369-06-5 |
|---|---|
Formule moléculaire |
C27H32IO2P |
Poids moléculaire |
546.4 g/mol |
Nom IUPAC |
4-(oxan-2-yloxy)butyl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C27H32O2P.HI/c1-4-14-24(15-5-1)30(25-16-6-2-7-17-25,26-18-8-3-9-19-26)23-13-12-22-29-27-20-10-11-21-28-27;/h1-9,14-19,27H,10-13,20-23H2;1H/q+1;/p-1 |
Clé InChI |
ZRKYFHAPGLAVAB-UHFFFAOYSA-M |
SMILES canonique |
C1CCOC(C1)OCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


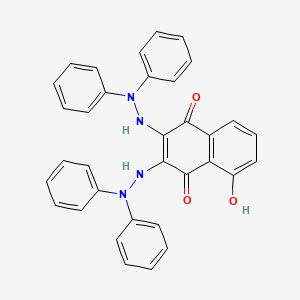
![4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane](/img/structure/B14360432.png)
![3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14360433.png)
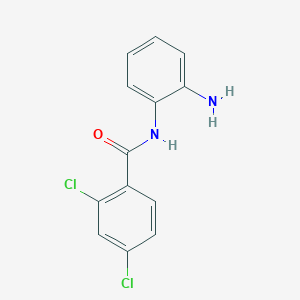
![2-[(E)-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)amino]phenol](/img/structure/B14360438.png)
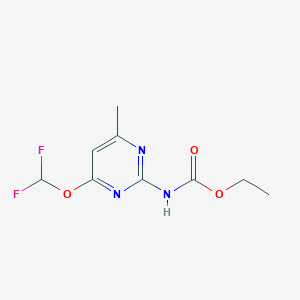
![3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B14360445.png)

